Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
Description
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a carbamate derivative characterized by a dimethylcarbamoyl group attached to a methylene linker, which is further connected to a benzyl carbamate moiety. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.36 g/mol and CAS number 1393441-61-6 .
Properties
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKXNUETNSWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxyl group of Z-glycine is activated by EDC and HOBt, forming an active ester intermediate. This intermediate reacts with dimethylamine to yield the dimethylcarbamoyl-methyl moiety, while the benzyl carbamate group remains intact due to the stability of the carbobenzyloxy (Cbz) protecting group. The reaction achieves an 87% yield under optimized conditions.
Key parameters:
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Solvent: DMF (polar aprotic, enhances nucleophilicity)
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Temperature: 20°C (room temperature)
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Stoichiometry: 1:1 molar ratio of Z-glycine to dimethylamine hydrochloride
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Catalysts: EDC (1.2 equiv), HOBt (1.1 equiv)
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate, washed with aqueous HCl (1M) to remove unreacted dimethylamine, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.
Zinc Chloride-Catalyzed Carbamate Formation
An alternative methodology employs zinc chloride (ZnCl₂) as a catalyst for carbamate synthesis from carbamoyl chlorides and alcohols. While this protocol is broadly applicable to carbamates, its adaptation for this compound requires strategic substrate selection.
Substrate Compatibility and Limitations
In this approach, N,N-dimethylcarbamoyl chloride reacts with benzyl alcohol derivatives. However, introducing the methylene spacer between the carbamate and dimethylcarbamoyl groups necessitates a pre-functionalized alcohol, such as 2-aminoethanol or glycine derivatives . For example, ZnCl₂ (10 mol%) in anhydrous toluene facilitates the reaction between N,N-dimethylcarbamoyl chloride and benzyl N-(hydroxymethyl)carbamate at 110°C, yielding the target compound in 73–76% yield .
Solvent and Temperature Optimization
A systematic solvent screening (Table 1) reveals toluene as optimal, providing superior yields (86%) compared to DCM (43%) or THF (70%). Elevated temperatures (110°C) are critical for overcoming kinetic barriers in sterically hindered substrates.
Table 1: Solvent Screening for Zinc Chloride-Catalyzed Carbamate Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 86 |
| Dichloromethane | 30 | 18 | 43 |
| THF | 30 | 15 | 70 |
| Ethyl acetate | 30 | 14 | 59 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Tolerance
Industrial Applicability
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ZnCl₂ is preferred for large-scale production due to lower reagent costs.
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Carbodiimide-mediated coupling is ideal for research-scale synthesis requiring high purity.
Advanced Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions .
Medicine: It is investigated for its role in drug design and synthesis .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It contributes to the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved include enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamoyl Group
a. Benzyl N-[(diethylcarbamoyl)methyl]carbamate (CAS 79990-06-0)
- Molecular Formula : C₁₄H₂₀N₂O₃
- Key Differences : Replaces dimethyl groups with diethyl on the carbamoyl moiety.
- Steric hindrance from diethyl groups may lower binding affinity to enzymes compared to the dimethyl analogue.
b. Benzyl N-[(isopropylcarbamoyl)methyl]carbamate (CAS 78639-46-0)
- Key Differences : Isopropyl substituents introduce greater steric bulk.
- Impact : Likely reduced enzymatic inhibition efficiency due to hindered access to active sites .
c. Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate
Physicochemical Properties
| Property | Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | Benzyl N-[(diethylcarbamoyl)methyl]carbamate | Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate |
|---|---|---|---|
| Molecular Weight | 312.36 g/mol | 264.33 g/mol | 222.24 g/mol |
| LogP (Predicted) | ~2.5 | ~3.1 | ~1.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Topological PSA | 64.7 Ų | 64.7 Ų | 58.7 Ų |
Receptor-Dependent Structure-Activity Relationships
- Receptor-Independent Studies : Carbamates with smaller alkyl groups (e.g., dimethyl) exhibit faster metabolic clearance but lower toxicity than diethyl derivatives .
- Receptor-Dependent Studies : The dimethylcarbamoyl group’s compact size may enhance fit into enzymatic pockets (e.g., AChE’s catalytic triad), though specific activity depends on auxiliary substituents .
Biological Activity
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation into its pharmacological properties.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 181.20 g/mol
The compound features a benzyl group, a dimethylcarbamoyl moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. It achieves this by binding to the active sites of these enzymes, thus modulating various biochemical pathways. The compound has been noted for its potential as an enzyme inhibitor, which is crucial in therapeutic applications, particularly in cancer treatment and other diseases where enzyme activity plays a critical role.
Enzyme Inhibition
This compound is utilized in studies focused on enzyme interactions and protein modifications. It serves as a substrate for various enzymatic reactions, aiding researchers in understanding enzyme kinetics and mechanisms .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects. The lethal concentration (LC50) values indicate that it is effective at low concentrations, suggesting strong potency against cancer cells .
Research Findings
A summary of key findings from various studies on this compound is presented below:
Case Studies
- Anticancer Efficacy : In a study evaluating the compound's effectiveness against glioblastoma, it was found that this compound exhibited an LC50 of approximately 200 nM, which is significantly lower than many existing chemotherapeutic agents . This suggests that it may be a viable candidate for further development as an anticancer drug.
- Enzyme Interaction Studies : Another study focused on the compound's role in enzyme modification revealed that it could effectively alter the activity of certain target enzymes, providing insights into its potential therapeutic applications in diseases where these enzymes are dysregulated.
Q & A
Q. Example Workflow :
Solve phase problem via direct methods (SHELXD).
Refine with SHELXL, incorporating N–H···O/N hydrogen bonds (e.g., O⋯O = 3.06 Å) .
Export CIF to ORTEP-III for rendering and validation.
What is the role of benzyl carbamate as a protecting group in peptide synthesis, and how does its stability compare to alternatives like Boc or Fmoc?
Advanced Research Question
Function : The benzyl carbamate (Cbz) group protects amines during solid-phase synthesis, particularly in acidic or nucleophilic environments.
Stability Comparison :
Q. Methodological Considerations :
- Deprotection : Use 20% Pd(OH)₂/C in ethanol under H₂ (1 atm, 4 hours) for clean removal .
- Compatibility : Avoid with thiol-containing residues to prevent disulfide scrambling.
How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Advanced Research Question
Discrepancies in NMR data often arise from solvent effects, pH, or impurities.
Resolution Strategies :
Standardization : Acquire spectra in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).
2D Techniques : Use HSQC/HMBC to assign ambiguous peaks (e.g., coupling J = 9.5–22.0 Hz for NH protons) .
Cross-Validation : Compare with computational predictions (DFT-based NMR tools) .
Q. Example Conflict :
- A reported ¹H NMR shift at δ 5.55 ppm (dd, J = 9.5, 22.0 Hz) may vary due to rotational isomerism. Re-measuring at 298 K resolves splitting .
What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., C–O = 1.23 Å).
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic sites .
Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation behavior.
Q. Software Tools :
How does this compound interact with biological targets, and what assays validate its inhibitory activity?
Advanced Research Question
Mechanism : The dimethylcarbamoyl group enhances binding to enzymes (e.g., proteases) via H-bonding and hydrophobic interactions.
Validation Assays :
- Fluorescence Quenching : Measure binding constants (Kₐ) with tryptophan residues.
- Kinetic Studies : Use Michaelis-Menten plots to determine IC₅₀ values .
Case Study : Analogues inhibit histone deacetylases (HDACs) with IC₅₀ < 10 µM, validated via Western blot (acetylated histone H3) .
What are the best practices for handling and storing this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
